5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
The compound “5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have shown promising results in the process of searching for new bioactive agents . They are known for their significant antifungal activity .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction in the final step occurs as an S-substitution .Molecular Structure Analysis
The structures of 1,3,4-thiadiazole derivatives are characterized using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods . DFT calculations (b3lyp/6-311++G (d,p)) are performed to investigate the structures’ geometry and physiochemical properties .Chemical Reactions Analysis
The reactions for the synthesis of 1,3,4-thiadiazole derivatives are started by available samples. 5-Amino- and 5-methyl-substituted 1, 3, 4-thiadiazole-2-thio acyl derivatives are synthesized independently .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are determined by their molecular structure. For instance, 2,5-Bis[(2-methylamino-1,3,4-thiadiazol-5-yl)propylthio]-1,3,4-thiadiazole was obtained as a white solid with a melting point of 222–224 °C .Scientific Research Applications
- Analogues like D-1, D-6, D-15, and D-16 demonstrated comparable efficacy (within the IC50 range of 1 to 7 μM) against cancer cells, with doxorubicin as a reference drug .
- Compounds D-2, D-4, D-6, D-19, and D-20 exhibited potent activity, with MIC ranges of 3.58 to 8.74 µM .
- Analogue D-16 stood out as the most potent derivative (IC50 = 22.3 µM) compared to the positive control, ascorbic acid (IC50 = 111.6 µM) .
- Modifications to the 1,3,4-thiadiazole moiety and other substituents can enhance their biological effects .
- The synthesis of 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives involves reacting Schiff’s bases with thioglycolic acid using zinc chloride as a catalyst .
Anticancer Properties
Antimicrobial Activity
Antioxidant Properties
Medicinal Chemistry
Synthetic Methodology
Enzyme Inhibition Studies
Mechanism of Action
properties
IUPAC Name |
5-(1,3,4-thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-5-3-11-6(1)2-10(5)7-9-8-4-12-7/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUKQDRYEUINAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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